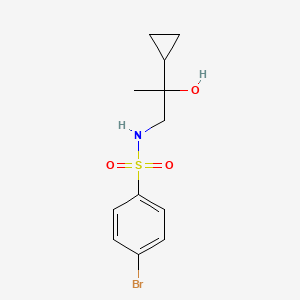

2-(methacryloyloxy)ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

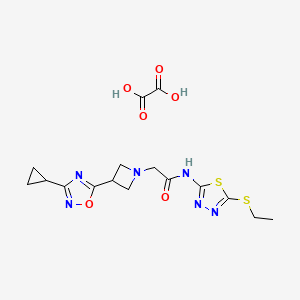

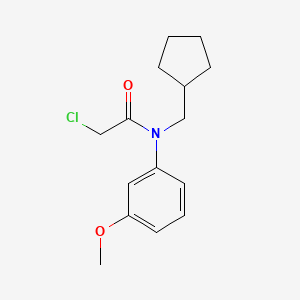

The compound “2-(methacryloyloxy)ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate” is a crystalline organic compound . It is also known as ACMP .

Synthesis Analysis

ACMP was synthesized by a one-pot three-component reaction . This method is crucial due to the use of simple and easily available chemicals, less reaction time, economically friendly, and good accessory yield .Molecular Structure Analysis

The title compound is characterized by spectral techniques and single-crystal XRD . 2D and 3D Hirshfeld surface analyses were studied to understand the intermolecular contacts . The study revealed that H…H, O−H…N, and N−H…O are the most significant contributors towards crystal packing with a percentage contribution of 45.1, 13.2, and 16.8%, respectively .Chemical Reactions Analysis

To get more insight into the electronic properties of the molecular structure of the ACMP compound, chemical stability and reactivity have been well explored by the frontier molecular orbital (FMO) approach .Physical And Chemical Properties Analysis

The molecular weight of the compound is 437.3 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 7 . The compound has a Rotatable Bond Count of 8 . The Exact Mass and Monoisotopic Mass of the compound is 436.0592771 g/mol . The Topological Polar Surface Area of the compound is 112 Ų . The Heavy Atom Count of the compound is 29 .Scientific Research Applications

Synthesis and Structural Analysis

- A multifunctional 4H-pyran-3-carboxylate, specifically 2-(methacryloyloxy)ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate, has been synthesized via a single-step multicomponent reaction. This synthesis process is notable for its excellent yield, operational ease, and eco-friendly approach. The structure of the synthesized molecule has been confirmed through analytical methods like NMR, FT-IR, and X-ray crystallography, with theoretical calculations supporting the experimental data (Kumar et al., 2019).

Crystal Structure and Docking Studies

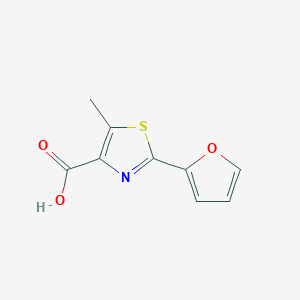

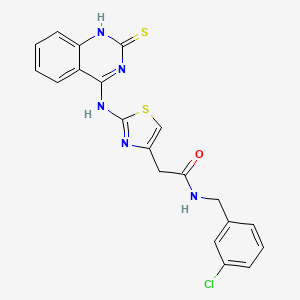

- The crystalline structure of a related compound, 2‐(methacryloyloxy)ethyl‐6‐amino‐5‐cyano‐2‐methyl‐4‐(thiophen‐2‐yl)‐4H‐pyran‐3‐carboxylate (ACMP), was synthesized and characterized. This study included Hirshfeld surface analyses to understand intermolecular contacts and molecular docking to predict the binding affinity with COVID-19 Mpro and spike protease, suggesting potential applications in understanding molecular interactions with viral proteins (Kathavarayan et al., 2022).

DFT Analysis of Supra-molecular Assemblies

- A theoretical characterization of substituted pyran derivatives, including a molecule similar to the subject compound, was performed using DFT calculations. This study analyzed the supra-molecular assemblies in the solid state, focusing on unconventional π–hole interactions in addition to classical H-bonds and π–stacking interactions, which could be significant for understanding the properties and applications of these compounds (Chowhan et al., 2020).

Experimental and Computational Approaches for Acid Corrosion

- Pyran derivatives, including a compound similar to the one , were studied for their effectiveness in corrosion mitigation of mild steel in acidic solutions. This research incorporated weight loss, electrochemical measurements, and quantum chemical studies, demonstrating the potential of these compounds as corrosion inhibitors (Saranya et al., 2020).

Mechanism of Action

properties

IUPAC Name |

2-(2-methylprop-2-enoyloxy)ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c1-12(2)19(23)25-9-10-26-20(24)16-13(3)27-18(22)15(11-21)17(16)14-7-5-4-6-8-14/h4-8,17H,1,9-10,22H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRFHLXUWNTZQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2)C(=O)OCCOC(=O)C(=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxy-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2398236.png)

![(E)-2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoic acid](/img/structure/B2398245.png)

![4,4,4-Trifluoro-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]butanamide](/img/structure/B2398247.png)

![1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone](/img/structure/B2398254.png)